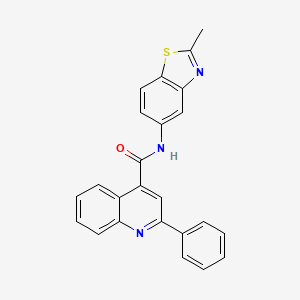

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a quinoline ring, which is a type of aromatic compound. The presence of these structures suggests that this compound may have interesting chemical properties and potential applications .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide derivatives have been studied for their antitubercular activity. Compounds in this category have shown in vitro efficacy against M. tuberculosis, with some derivatives displaying significant activity against drug-resistant strains. This highlights the potential of these compounds in the development of new antitubercular agents (M. Asif, 2014).

Anticancer and Antimicrobial Properties

Benzothiazole derivatives, including those related to N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide, have shown a wide spectrum of biological activities. Notably, the 2-arylbenzothiazole moiety has emerged as a potent pharmacophore in the development of antitumor agents. These compounds have been identified for their therapeutic potential in treating various human diseases, emphasizing the importance of benzothiazole nucleus in drug discovery (A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).

CNS Drug Synthesis

Research has identified functional chemical groups within benzothiazole derivatives that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This points to the versatility of benzothiazole-based compounds in designing new drugs for CNS disorders, potentially including N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide derivatives (S. Saganuwan, 2017).

Environmental Persistence and Toxicity

While not directly related to N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide, studies on benzothiazole compounds have also addressed their environmental impact. These include investigations into the degradation, fate, and biotoxicity of benzothiazoles in aquatic environments. Such research is crucial for understanding the ecological footprint of these compounds and designing environmentally benign derivatives (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3OS/c1-15-25-22-13-17(11-12-23(22)29-15)26-24(28)19-14-21(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUJBIOXGLTYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2607321.png)

![N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B2607322.png)

![4-[(3-Methylbutanamido)methyl]benzoic acid](/img/structure/B2607323.png)

![6-Fluoro-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2607330.png)

![1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2607335.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)